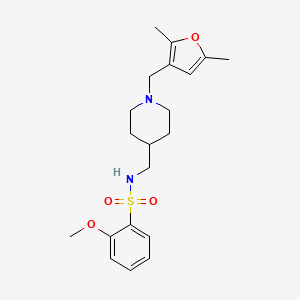

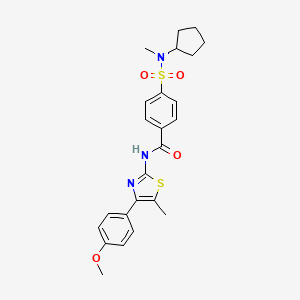

6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

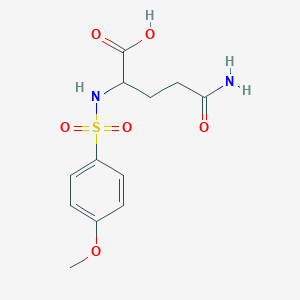

“5-acetyl-6-methyl-2,3-dihydro-1H-pyrrolizine” is a nitrogen-containing heterocyclic compound. It has a molecular formula of C10H13NO and a molecular weight of 163.2163 .

Molecular Structure Analysis

The molecular structure of “5-acetyl-6-methyl-2,3-dihydro-1H-pyrrolizine” is available as a 2D Mol file . The IUPAC Standard InChIKey for this compound is FEOYYZKCVVLICI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-acetyl-6-methyl-2,3-dihydro-1H-pyrrolizine” include a molecular weight of 163.2163 and a molecular formula of C10H13NO .Scientific Research Applications

Synthesis and Molecular Docking

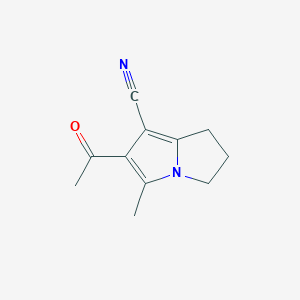

A series of novel pyridine and fused pyridine derivatives, including compounds related to 6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile, have been synthesized. These compounds were evaluated through in silico molecular docking screenings targeting GlcN-6-P synthase, revealing moderate to good binding energies. The newly prepared compounds exhibited antimicrobial and antioxidant activities, showcasing their potential in drug development and research into microbial resistance and oxidative stress management (Flefel et al., 2018).

Antisecretory Agents

Research into compounds structurally related to 6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile revealed their potential as antisecretory agents. Specifically, derivatives have shown significant activity in blocking gastric acid secretion in animal models without possessing anticholinergic properties, highlighting their potential for treating conditions like peptic ulcers (Oesterlin et al., 1977).

Photocatalytic Applications

Spiroindenoquinoxaline pyrrolizidines, compounds with a core structure related to 6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile, have been synthesized and evaluated for their photocatalytic reduction of fluorescent dyes in sunlight. This research illustrates the compound's application in environmental remediation, particularly in the degradation of waste effluents from various industries, by acting as a photonic sensor to detect fluorescent dyes without electricity input (Kumari & Singh, 2020).

Corrosion Inhibition

5-(Phenylthio)-3H-pyrrole-4-carbonitriles, closely related to the chemical of interest, have been studied as effective corrosion inhibitors for mild steel in acidic environments. Experimental and theoretical investigations have confirmed that these compounds exhibit high inhibition efficiency by adsorbing on the metal surface, acting predominantly as anodic type inhibitors. This application is crucial for protecting industrial equipment and infrastructure from corrosive damage (Verma et al., 2015).

Mechanism of Action

Future Directions

The pyrrolopyrazine structure, which includes pyrrolizine derivatives, is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name |

2-acetyl-3-methyl-6,7-dihydro-5H-pyrrolizine-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-11(8(2)14)9(6-12)10-4-3-5-13(7)10/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBLVNNSDVHAHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2N1CCC2)C#N)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride](/img/structure/B2835440.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B2835443.png)

![2-(4-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2835447.png)

![3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B2835458.png)

![3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine](/img/structure/B2835459.png)